molecular formula C12H12N2OS2 B1334046 2,6-Bis(thiocyanatomethyl)-4-methylanisole CAS No. 206559-38-8

2,6-Bis(thiocyanatomethyl)-4-methylanisole

Cat. No.: B1334046
CAS No.: 206559-38-8
M. Wt: 264.4 g/mol
InChI Key: RZSPVKPPHKGIQA-UHFFFAOYSA-N
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Description

2,6-Bis(thiocyanatomethyl)-4-methylanisole is an organic compound characterized by the presence of two thiocyanate groups attached to a methylanisole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(thiocyanatomethyl)-4-methylanisole typically involves the reaction of 2,6-dimethyl-4-methylanisole with thiocyanate reagents under specific conditions. One common method involves the use of a thiocyanogen source, such as ammonium thiocyanate, in the presence of an oxidizing agent like hydrogen peroxide. The reaction is carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(thiocyanatomethyl)-4-methylanisole can undergo various chemical reactions, including:

    Oxidation: The thiocyanate groups can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the thiocyanate groups can yield amine derivatives.

    Substitution: The thiocyanate groups can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted anisole derivatives, depending on the nucleophile used.

Scientific Research Applications

2,6-Bis(thiocyanatomethyl)-4-methylanisole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds due to its unique functional groups.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Bis(thiocyanatomethyl)-4-methylanisole involves its interaction with molecular targets through its thiocyanate groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes, which can modulate the activity of biological molecules or materials. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(thiocyanatomethyl)-4-methylanisole is unique due to the presence of thiocyanate groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that require specific functional group interactions.

Properties

IUPAC Name

[2-methoxy-5-methyl-3-(thiocyanatomethyl)phenyl]methyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c1-9-3-10(5-16-7-13)12(15-2)11(4-9)6-17-8-14/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSPVKPPHKGIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)CSC#N)OC)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373504
Record name (2-Methoxy-5-methyl-1,3-phenylene)bis(methylene) bis(thiocyanate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206559-38-8
Record name (2-Methoxy-5-methyl-1,3-phenylene)bis(methylene) bis(thiocyanate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206559-38-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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